3-((isopropylamino)methyl)-N-(4-methyl-3-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-ylamino)phenyl)-5-(trifluoromethyl)benzamide
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Overview
Description
Pyrimidinyl pyrazolamine derivative 1 is a compound that belongs to the class of heterocyclic compounds, specifically pyrazoles and pyrimidines. These compounds are known for their significant roles in medicinal chemistry and functional materials due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidinyl pyrazolamine derivative 1 typically involves the reaction of pyrazole derivatives with pyrimidine derivatives under specific conditions. One common method includes the condensation of 3-amino-5-phenyl-1H-pyrazole-4-carboxylate with pyrimidine-2,4,6-trione in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Pyrimidinyl pyrazolamine derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Pyrimidinyl pyrazolamine derivative 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of pyrimidinyl pyrazolamine derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
Uniqueness: Pyrimidinyl pyrazolamine derivative 1 is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its combination of pyrazole and pyrimidine rings allows for versatile interactions with biological targets and diverse chemical transformations .
Properties
Molecular Formula |
C28H31F3N8O |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
N-[4-methyl-3-[[5-methyl-2-[6-(methylamino)pyrimidin-4-yl]pyrazol-3-yl]amino]phenyl]-3-[(propan-2-ylamino)methyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H31F3N8O/c1-16(2)33-14-19-9-20(11-21(10-19)28(29,30)31)27(40)36-22-7-6-17(3)23(12-22)37-26-8-18(4)38-39(26)25-13-24(32-5)34-15-35-25/h6-13,15-16,33,37H,14H2,1-5H3,(H,36,40)(H,32,34,35) |
InChI Key |
ZBUIYGDQZSKXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)CNC(C)C)C(F)(F)F)NC3=CC(=NN3C4=NC=NC(=C4)NC)C |
Origin of Product |
United States |
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